Pyrimido[5,4-d][1,2,3]triazine
CAS No.: 254-83-1
Cat. No.: VC17579743
Molecular Formula: C5H3N5
Molecular Weight: 133.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 254-83-1 |
|---|---|
| Molecular Formula | C5H3N5 |
| Molecular Weight | 133.11 g/mol |
| IUPAC Name | pyrimido[5,4-d]triazine |
| Standard InChI | InChI=1S/C5H3N5/c1-5-4(7-3-6-1)2-8-10-9-5/h1-3H |
| Standard InChI Key | QNQCJTHZJJOUGL-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=NC=N1)C=NN=N2 |
Introduction
Structural Characterization and Nomenclature
Pyrimido[5,4-d] triazine is a fused heterocyclic system comprising a pyrimidine ring (positions 1–4) annelated with a 1,2,3-triazine moiety at positions 5–7 (Figure 1). The numbering follows IUPAC conventions, with the pyrimidine component prioritized due to its higher Hückel aromaticity . Key structural features include:
Ring Fusion and Substituent Effects
The angular fusion at pyrimidine C5 and triazine N1 creates a planar tricyclic core, as confirmed by X-ray crystallography in analogous systems . Substituents at C8 (e.g., amino, methylamino) influence electronic distribution, modulating reactivity toward electrophilic and nucleophilic agents. For example, 8-amino derivatives undergo nitrosation to form 8-oxide variants (e.g., compound 5) , while methyl groups at C7 enhance stability against hydrolytic degradation .
Tautomerism and Resonance
The system exhibits tautomerism, with prototropic shifts occurring between N3 and N4 of the triazine ring. Nuclear magnetic resonance (NMR) studies of compound 15 (R₁=R₂=NMe₂) reveal deshielded protons at δ 8.56 ppm, indicative of NH-NH₂ resonance stabilization . Conjugation across the triazine-pyrimidine interface reduces bond alternation, as evidenced by IR stretching frequencies (C=N at 1610–1620 cm⁻¹) .
Synthetic Strategies and Reaction Pathways
Nitrous Acid-Mediated Cyclization
A cornerstone synthesis involves treating methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate with amines (e.g., methylamine) followed by nitrous acid (HNO₂), yielding imidazo[1',2':1,6]pyrimido[5,4-d] triazine derivatives (e.g., 4, 5) . This two-step protocol proceeds via:
-
Amination: Nucleophilic displacement of Cl by primary/secondary amines at 60–80°C in ethanol.
-
Cyclization: HNO₂-induced diazotization and intramolecular N–N bond formation, achieving 65–75% yields .
Table 1: Representative Pyrimido[5,4-d] triazine Derivatives via Cyclization
DMF-DMA-Assisted Annelation
Dimethylformamide-dimethylacetal (DMF-DMA) serves as a methylating and cyclizing agent for constructing pyrimido[5,4-e] triazino[4,3-c] triazines (e.g., 23) . Reaction of 6-hydrazinyluracil with aromatic aldehydes forms hydrazones, which undergo nitrosation and cyclization in DMF-DMA/DMF at 100°C. This method achieves 60–85% yields and tolerates electron-donating (e.g., –OMe) and withdrawing (e.g., –NO₂) substituents .
Acylation and Thiazole Formation
Thiosemicarbazide treatment of pyrimidotriazine-diones (e.g., 2) generates thioureido intermediates (e.g., 3), which react with benzylidenemalononitrile to form 1,3-thiazine-5-carbonitriles (e.g., 5) in 75% yield . Chlorination with POCl₃ converts diones to 3-chloro derivatives (e.g., 9), enabling hydrazinolysis and subsequent cyclocondensation with phenacyl bromides .
Biological Activity and Structure-Activity Relationships
Antimicrobial Efficacy
Pyrimido[2,1-c][1, triazolo[3,4-f] triazine conjugates (e.g., 15a, 15f–j) exhibit broad-spectrum activity:
Table 2: Antimicrobial Sensitivities of Selected Derivatives
| Compound | B. subtilis | S. aureus | P. aeruginosa | C. albicans |
|---|---|---|---|---|
| 15a | 89% | 92% | 78% | 85% |
| 15f | 94% | 100% | 82% | 91% |
| 15j | 77% | 88% | 68% | 80% |
Electron-withdrawing groups (–Cl, –NO₂) at C6 enhance Gram-positive activity by disrupting cell wall biosynthesis .
Recent Advances in Functionalization
Oxadiazolyl Pyrimidine Formation
Acylation of 4-hydrazino-6,8-bisdimethylaminopyrimidotriazine (15) with benzoyl chloride in polyphosphoric acid yields oxadiazolyl pyrimidines (e.g., 18) instead of expected triazolotriazines . This divergence underscores the role of acid strength in directing reaction pathways.
Pyruvic Acid Cyclocondensation
Treatment of 15 with pyruvic acid produces pyrimido[4,5-e][1, triazino[4,3-c] triazine (23), a pentacyclic system with unexplored bioactivity . The reaction proceeds via keto-enol tautomerization and dehydrative cyclization.
Challenges and Future Directions
Despite progress, key limitations persist:
-
Stereoselectivity: Current methods yield racemic mixtures of chiral derivatives (e.g., 7; n=1) .
-
Toxicity: 8-Oxide derivatives (e.g., 5) exhibit hepatotoxicity in preclinical models . Future work should prioritize enantioselective syntheses and toxicoinformatics-driven design to mitigate adverse effects while expanding applications in photodynamic therapy and kinase inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume